(E)-N-(cyanomethyl)-3-(2-cyclopentyloxy-3-ethoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(cyanomethyl)-3-(2-cyclopentyloxy-3-ethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-2-22-16-9-5-6-14(10-11-17(21)20-13-12-19)18(16)23-15-7-3-4-8-15/h5-6,9-11,15H,2-4,7-8,13H2,1H3,(H,20,21)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODULJQGSVZITO-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OC2CCCC2)C=CC(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1OC2CCCC2)/C=C/C(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(cyanomethyl)-3-(2-cyclopentyloxy-3-ethoxyphenyl)prop-2-enamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the class of prop-2-enamides, characterized by a cyanomethyl group, a cyclopentyloxy moiety, and an ethoxy-substituted phenyl group. The synthesis typically involves several key steps that optimize yield and regioselectivity, often employing metal catalysts such as rhodium or ruthenium complexes for enhanced reaction efficiency.
Molecular Structure
The molecular formula for this compound is CHNO, with a molecular weight of approximately 328.41 g/mol. The three-dimensional conformation can be analyzed through techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential interactions with biological targets.
The biological activity of this compound is largely attributed to its interactions at the molecular level with specific biological targets. Potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Modulation of Signaling Pathways : It has the potential to interfere with various signaling pathways, particularly those related to cancer cell proliferation and survival.
Quantitative data on binding affinities and inhibition constants are essential for understanding its pharmacological profile. For instance, studies have shown that compounds with similar structural motifs exhibit significant inhibitory effects on cancer cell lines .
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that compounds similar to this compound can significantly inhibit the growth of various cancer cell lines. For example, a related compound showed IC values in the low micromolar range against colorectal cancer cell lines, indicating potent anticancer properties .
- Type III Secretion System Inhibition : Research has focused on the inhibition of bacterial virulence factors, such as the Type III secretion system (T3SS), which is crucial for pathogenicity in certain Gram-negative bacteria. Compounds targeting T3SS have shown promise in reducing bacterial virulence without directly killing the bacteria, thus minimizing resistance development .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
Scientific Research Applications
Structural Features
The compound's structure can be analyzed using techniques like X-ray crystallography and NMR spectroscopy to understand its three-dimensional conformation and potential interactions with biological targets.
Medicinal Chemistry
The compound's structure suggests potential interactions with biological targets, making it suitable for pharmaceutical development. Key areas of interest include:
- Anticancer Activity : Preliminary studies indicate that derivatives of prop-2-enamides may exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound could potentially modulate inflammatory pathways, offering therapeutic avenues for conditions like arthritis.
Materials Science
The unique structural features of (E)-N-(cyanomethyl)-3-(2-cyclopentyloxy-3-ethoxyphenyl)prop-2-enamide may allow it to be used in:
- Polymer Chemistry : Its reactivity can be harnessed for the development of new polymeric materials with specific properties.
- Coating Applications : Potential use in coatings that require specific thermal or mechanical properties.
Chemical Reactivity
The compound can participate in various chemical reactions, highlighting its versatility:
- Functionalization : The presence of the cyanomethyl group allows for further functionalization, enabling the development of more complex molecules.
- Reactivity with Biological Targets : Understanding its mechanism of action at the molecular level can lead to insights into its pharmacological profile.
Case Study 1: Anticancer Properties
Research has indicated that similar compounds within the prop-2-enamide class have shown promise in inhibiting tumor growth in various cancer cell lines. Further studies are needed to evaluate the specific effects of this compound on cancer cells.
Case Study 2: Anti-inflammatory Mechanisms
A study examining the anti-inflammatory effects of related compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. Similar investigations could be conducted on this compound to establish its efficacy in this area.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key Observations:
Aromatic Substituents :
- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antibacterial activity (e.g., dichlorocinnamanilides in ).
- Hydroxy/methoxy groups (e.g., 4-hydroxy-3-methoxyphenyl in Moupinamide) correlate with anti-inflammatory effects .
- The cyclopentyloxy-ethoxy combination in the target compound may balance lipophilicity and metabolic stability, though its specific effects require experimental validation.
This group may influence solubility or target binding .
Physicochemical and ADMET Properties
Table 2: Comparative Physicochemical Properties
Structure-Activity Relationships (SAR)
Phenyl Ring Substituents :
- Ortho/methoxy groups (e.g., 2-cyclopentyloxy-3-ethoxy) may enhance steric interactions with target enzymes (e.g., COX-2 or bacterial topoisomerases).
- Electron-deficient rings (e.g., chlorinated analogs) improve antibacterial activity by promoting hydrophobic binding .
Amide Linker: Cyanomethyl vs. aryl groups: The smaller cyanomethyl side chain may reduce off-target interactions compared to bulkier substituents, improving selectivity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing (E)-N-(cyanomethyl)-3-(2-cyclopentyloxy-3-ethoxyphenyl)prop-2-enamide and its intermediates?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Substitution reactions under alkaline conditions to introduce cyclopentyloxy and ethoxyphenyl groups (e.g., replacing halogens with alkoxy groups via nucleophilic substitution) .
- Condensation reactions between intermediates (e.g., cyanoacetamide derivatives and aromatic aldehydes) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Purification via column chromatography or recrystallization to isolate the final product.
- Key Considerations : Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C) to enhance reaction efficiency .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
Q. What key functional groups influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Cyano group (-CN) : Enhances electrophilicity, enabling nucleophilic additions or participation in hydrogen bonding with biological targets .
- Cyclopentyloxy and ethoxyphenyl groups : Modulate lipophilicity and steric bulk, affecting membrane permeability and target selectivity .
- Amide backbone : Stabilizes conformation via intramolecular hydrogen bonds, critical for binding affinity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of the final product?
- Methodological Answer :
- Parameter Screening : Use design-of-experiments (DoE) to test variables:
- Catalysts : Transition metals (e.g., Pd/C for reductions) or Lewis acids (e.g., ZnCl₂ for Friedel-Crafts reactions) .
- Solvent polarity : Low-polarity solvents (e.g., toluene) for sterically hindered intermediates; polar aprotic solvents (e.g., DMF) for SN2 reactions .
- Temperature gradients : Gradual heating (e.g., 40°C → 80°C) to minimize side reactions during cyclization .
- In-line analytics : Employ HPLC or FTIR to monitor reaction progress and identify bottlenecks .
Q. How can computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding modes with proteins (e.g., kinases, GPCRs). Adjust scoring functions to account for the cyanomethyl group’s polarity .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess conformational flexibility of the cyclopentyloxy group .
- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding affinities and validate against experimental IC₅₀ values .
Q. How to address discrepancies in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Comparative SAR Analysis :
| Substituent | Biological Activity | Reference |
|---|---|---|
| 4-Fluorophenyl | Enhanced cytotoxicity (IC₅₀ = 12 µM) due to electronegativity . | |
| 3,4-Dimethoxyphenyl | Reduced activity (IC₅₀ = 45 µM) from steric hindrance . |
- Hypothesis Testing : Synthesize analogs (e.g., replacing ethoxy with methoxy) and assay under standardized conditions (e.g., MTT assays) .
Q. What experimental approaches elucidate the mechanism of action for this compound?
- Methodological Answer :
- Target Deconvolution :
- Pull-down assays : Use biotinylated derivatives to isolate binding proteins from cell lysates .
- Kinase profiling : Screen against a panel of 100+ kinases to identify inhibition targets (e.g., EGFR, VEGFR2) .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis, autophagy) .
Data Contradiction Analysis
Q. How to resolve conflicting crystallographic data for this compound’s stereochemistry?
- Methodological Answer :
- Refinement protocols : Re-process diffraction data using SHELXL with TWIN/BASF commands to account for twinning or pseudo-symmetry .
- Validation tools : Cross-check Flack parameter and Hooft statistics to confirm absolute configuration .
- Complementary methods : Compare with NMR-derived NOE correlations to validate spatial proximity of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
